3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid
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Overview
Description
3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid is a compound that combines a piperidine ring with an oxadiazole ring, stabilized by trifluoroacetic acid
Mechanism of Action
Target of Action
The compound “3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid” belongs to the class of 1,2,4-oxadiazoles . Compounds in this class have been found to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
For example, they can bind with high affinity to multiple receptors, influencing the function of these targets and leading to various downstream effects .
Biochemical Pathways
Given the broad range of activities exhibited by 1,2,4-oxadiazole derivatives, it’s likely that this compound could influence multiple pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the range of activities exhibited by 1,2,4-oxadiazole derivatives, the effects could potentially be quite diverse .
Biochemical Analysis
Biochemical Properties
The biochemical properties of EN300-26632326 are largely attributed to the presence of the 1,2,4-oxadiazole ring in its structure . This ring is known to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of EN300-26632326 have not been fully elucidated .
Cellular Effects
1,2,4-oxadiazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,2,4-oxadiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 1,2,4-oxadiazole derivatives can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of EN300-26632326 at different dosages in animal models have not been fully studied. It is known that the effects of 1,2,4-oxadiazole derivatives can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that 1,2,4-oxadiazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that 1,2,4-oxadiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that 1,2,4-oxadiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with nitrile oxides, which are generated in situ from hydroximoyl chlorides and bases. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions include various substituted oxadiazoles and piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-Piperidin-2-yl-1,2,4-triazole: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
4H-1,2,4-Oxadiazol-5-one derivatives: Various derivatives with different substituents on the oxadiazole ring.
Uniqueness
3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one is unique due to its specific combination of a piperidine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-piperidin-2-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.C2HF3O2/c11-7-9-6(10-12-7)5-3-1-2-4-8-5;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZHSVAPMKQXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NOC(=O)N2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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